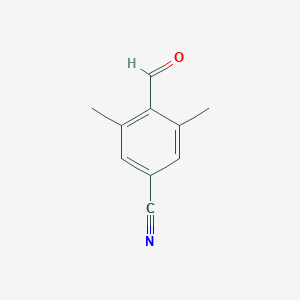

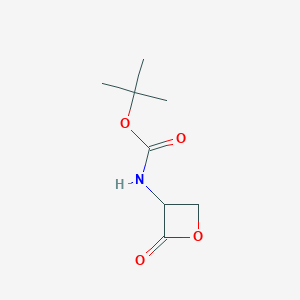

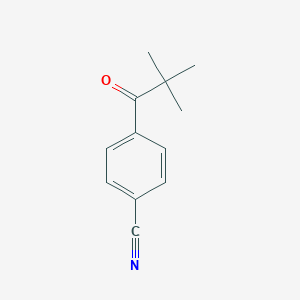

4-(2,2-Dimethylpropanoyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,2-Dimethylpropanoyl)benzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. While the specific compound 4-(2,2-Dimethylpropanoyl)benzonitrile is not directly studied in the provided papers, there are several related compounds that have been investigated, such as 4-(N,N-Dimethylamino)benzonitrile (DMABN) , various substituted dicyanobiphenyls , and 4-(Trifluoromethyl)-benzonitrile . These studies provide insights into the chemical behavior and properties of benzonitrile derivatives, which can be extrapolated to understand the characteristics of 4-(2,2-Dimethylpropanoyl)benzonitrile.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be achieved through various methods. For instance, a noncatalytic synthetic approach has been described for the production of dicyanobiphenyls by cross-coupling terephthalonitrile dianion with substituted benzonitriles . This method demonstrates the versatility of benzonitrile derivatives in forming new compounds through cross-coupling reactions. Although the synthesis of 4-(2,2-Dimethylpropanoyl)benzonitrile is not explicitly detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is a key factor in their chemical behavior. For example, DMABN exhibits dual fluorescence due to its ability to form different electronic states, such as the intramolecular charge-transfer (ICT) state and the locally excited state . The structure of these states has been investigated using various computational methods, revealing details about the electronic decoupling and geometric distortion in the ICT state . These findings highlight the importance of molecular structure in determining the photophysical properties of benzonitrile derivatives.

Chemical Reactions Analysis

Benzonitrile derivatives participate in a variety of chemical reactions. The study of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium-ion batteries demonstrates how the compound can form a protective film on the cathode surface, improving the battery's cyclic stability . This indicates that benzonitrile derivatives can undergo oxidation and interact with other materials to enhance their performance in applications such as energy storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the crystal structure of a hydrazinyl benzonitrile derivative has been determined, showing how the benzonitrile moieties interact within the crystal lattice . Additionally, the electrochemical properties of dicyanobiphenyls have been studied through cyclic voltammetry, providing insights into their reactivity and potential applications . These studies contribute to a broader understanding of the properties of benzonitrile derivatives, which can be informative for the analysis of 4-(2,2-Dimethylpropanoyl)benzonitrile.

科学的研究の応用

Synthesis and Pharmaceutical Research :

- Zhang Dao-zhen (2010) discusses the use of 4-(2,2-Dimethylpropanoyl)benzonitrile in the synthesis of an impurity of the antidepressant Citalopram, highlighting its value in studying the quality of the drug (Zhang Dao-zhen, 2010).

Materials Science and Electrochemistry :

- Wenna Huang et al. (2014) explored the use of a similar compound, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries, suggesting potential applications in energy storage technologies (Huang et al., 2014).

Chemical Synthesis and Characterization :

- Yikai Yu et al. (2009) utilized benzonitrile derivatives in synthesizing novel soluble aromatic polyesters with pendant cyano groups, which could have implications in polymer chemistry and material science (Yu et al., 2009).

- Q. Jia and Jian Wang (2016) reported a new method for assembling the benzonitrile framework, commonly found in natural products and pharmaceuticals, through N-Heterocyclic Carbene-Catalyzed synthesis (Jia & Wang, 2016).

Photophysical Studies and Spectroscopy :

- Studies by A. Köhn and C. Hättig (2004) and Michał A Kochman et al. (2015) on compounds similar to 4-(2,2-Dimethylpropanoyl)benzonitrile, such as 4-(Dimethyl-amino)benzonitrile, delve into the nature of low-lying singlet states and nonadiabatic relaxation dynamics, contributing to the understanding of fluorescence and charge transfer in these molecules (Köhn & Hättig, 2004), (Kochman et al., 2015).

Molecular and Structural Analysis :

- Research by H. Okamoto et al. (2000) on infrared and Raman spectra of 4-(dimethylamino)benzonitrile, a related compound, provides insights into the vibrational analysis and molecular interactions, which could be relevant for understanding similar compounds like 4-(2,2-Dimethylpropanoyl)benzonitrile (Okamoto et al., 2000).

特性

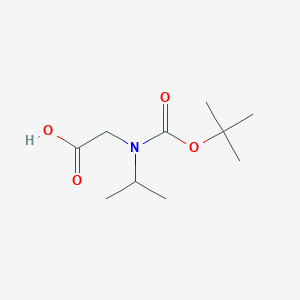

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethylpropanoyl)benzonitrile | |

CAS RN |

150009-08-8 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。